2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Catalog No.
S904245
CAS No.
150031-65-5
M.F
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-[(methylamino)methyl]phenol hydrochlor...

CAS Number

150031-65-5

Product Name

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

IUPAC Name

2-methoxy-4-(methylaminomethyl)phenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-7-3-4-8(11)9(5-7)12-2;/h3-5,10-11H,6H2,1-2H3;1H

InChI Key

ZJQWMTCPRHENLA-UHFFFAOYSA-N

SMILES

CNCC1=CC(=C(C=C1)O)OC.Cl

Canonical SMILES

CNCC1=CC(=C(C=C1)O)OC.Cl

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is an organic compound with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. It is characterized by its white powder appearance and is soluble in water. The compound is primarily recognized for its role in biochemical research, particularly in proteomics, due to its ability to interact with various biological systems .

The compound features a methoxy group (–OCH₃) and a methylamino group (–NH(CH₃)₂) attached to a phenolic structure, making it a derivative of phenol. Its IUPAC name is 2-methoxy-4-(methylaminomethyl)phenol hydrochloride, and it has several identifiers including the CAS number 150031-65-5 and PubChem CID 45286050 .

Typical of phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized phenolic compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

These reactions are significant for modifying the compound for specific applications in research and pharmaceuticals.

The synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride typically involves the following steps:

  • Formation of the Phenolic Compound: Starting from 2-methoxyphenol, a methylation reaction can be performed to introduce the methylamino group.
  • Hydrochloride Formation: The resulting base can then be reacted with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods allow for the efficient production of the compound for research purposes .

The primary applications of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride include:

  • Proteomics Research: It is utilized in biochemical assays and studies involving protein interactions and modifications.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules.

Interaction studies involving 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride focus on its binding affinities with proteins and enzymes. These studies are crucial for understanding how the compound may modulate biological pathways:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition: Studies may also explore whether the compound acts as an inhibitor or activator of certain enzymes, which could lead to therapeutic applications.

Several compounds share structural similarities with 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-MethoxyphenolContains methoxy groupBasic structure without methylamino modification
2-Methoxy-4-methylaminophenolMethylamine instead of methylaminomethyl groupLacks additional carbon chain
N,N-Dimethyl-p-toluidineDimethylated amine on para positionDifferent substitution pattern
4-Hydroxy-N,N-dimethylanilineHydroxylated dimethylated anilineLacks methoxy group

The presence of both methoxy and methylaminomethyl groups in 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride provides unique properties that may enhance its biological activity compared to these similar compounds. This dual functionality allows for diverse interactions within biological systems, making it a valuable subject for further research.

Dates

Last modified: 08-16-2023

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